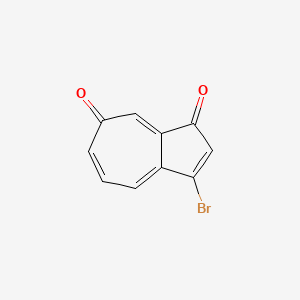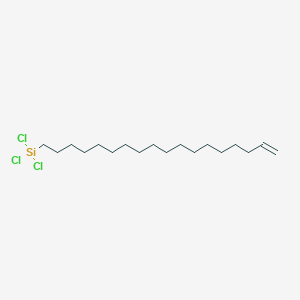
Thiophene, 2,2'-(2,3-dinitro-1,3-butadiene-1,4-diyl)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene, 2,2’-(2,3-dinitro-1,3-butadiene-1,4-diyl)bis- is a complex organic compound that features a thiophene ring system linked by a dinitrobutadiene moiety. Thiophene derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique electronic properties and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiophene, 2,2’-(2,3-dinitro-1,3-butadiene-1,4-diyl)bis- typically involves the following steps:
Formation of the Dinitrobutadiene Moiety: This can be achieved through the nitration of butadiene derivatives using nitric acid and sulfuric acid under controlled temperatures.
Coupling with Thiophene Rings: The dinitrobutadiene intermediate is then coupled with thiophene rings using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, under inert atmosphere conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for scaling up the production while maintaining safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings, facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (bromine, chlorine) with aluminum chloride as a catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Thiophene, 2,2’-(2,3-dinitro-1,3-butadiene-1,4-diyl)bis- has several applications in scientific research:
Organic Electronics: Used in the development of organic semiconductors and conductive polymers for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Pharmaceuticals: Investigated for its potential as a pharmacophore in the design of new drugs with anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: Utilized in the synthesis of advanced materials with unique electronic and optical properties, such as sensors and photovoltaic cells.
Wirkmechanismus
The compound exerts its effects through interactions with various molecular targets and pathways:
Electronic Properties: The conjugated system of the thiophene and dinitrobutadiene moieties allows for efficient electron transport, making it suitable for use in electronic devices.
Biological Activity: The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene, 2,2’-(2,3-dinitro-1,3-butadiene-1,4-diyl)bis-: Unique due to the presence of both thiophene rings and a dinitrobutadiene linker.
2,3-Dinitrothiophene: Lacks the butadiene linker, resulting in different electronic properties.
1,4-Dinitrobutadiene: Does not contain thiophene rings, limiting its applications in organic electronics.
Uniqueness
Thiophene, 2,2’-(2,3-dinitro-1,3-butadiene-1,4-diyl)bis- stands out due to its combination of thiophene rings and a dinitrobutadiene linker, providing a unique set of electronic and chemical properties that are advantageous for various applications in electronics, pharmaceuticals, and materials science.
Eigenschaften
CAS-Nummer |
145473-56-9 |
|---|---|
Molekularformel |
C12H8N2O4S2 |
Molekulargewicht |
308.3 g/mol |
IUPAC-Name |
2-(2,3-dinitro-4-thiophen-2-ylbuta-1,3-dienyl)thiophene |
InChI |
InChI=1S/C12H8N2O4S2/c15-13(16)11(7-9-3-1-5-19-9)12(14(17)18)8-10-4-2-6-20-10/h1-8H |
InChI-Schlüssel |
HXXRASKNKHZSAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C=C(C(=CC2=CC=CS2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


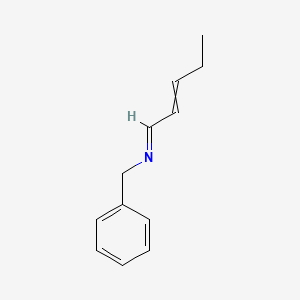
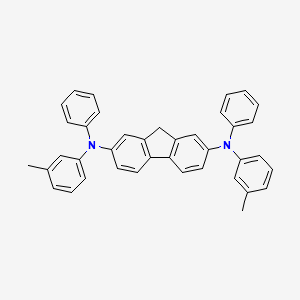
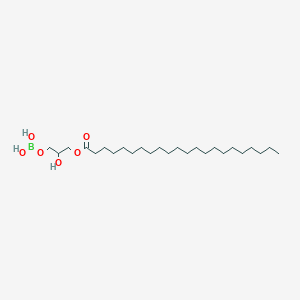
![1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium](/img/structure/B12553072.png)
![4-[(Pyridin-2-yl)oxy]-5-[(pyridin-3-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B12553075.png)

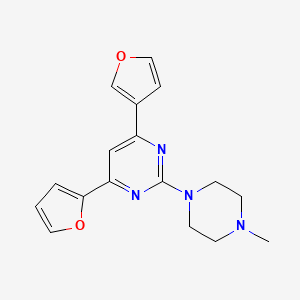
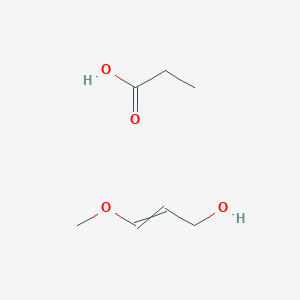

![4,4'-(Propane-2,2-diyl)bis[2-(propan-2-yl)aniline]](/img/structure/B12553096.png)
![1-{3-[(3-Benzylphenyl)methyl]phenyl}prop-2-yn-1-one](/img/structure/B12553115.png)
